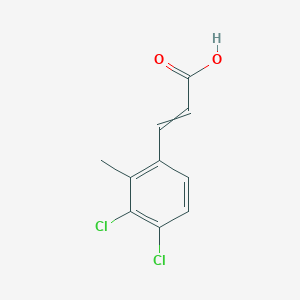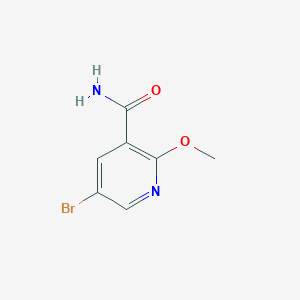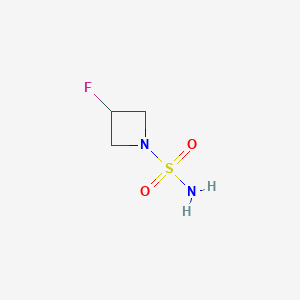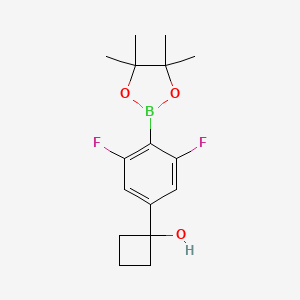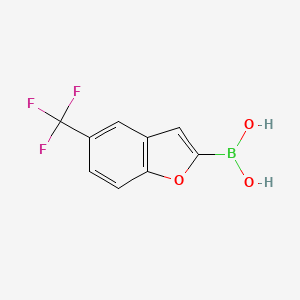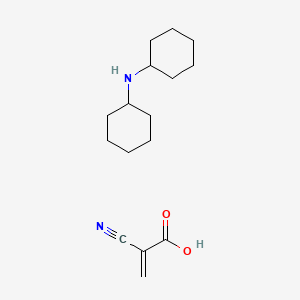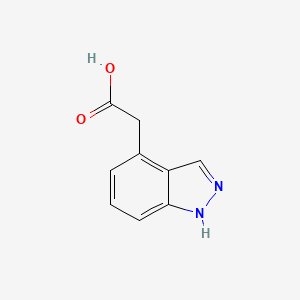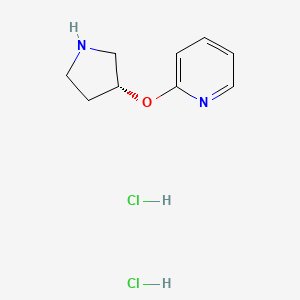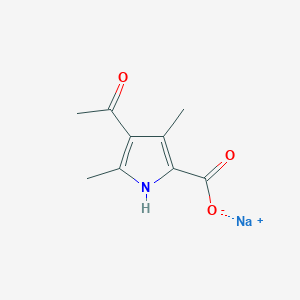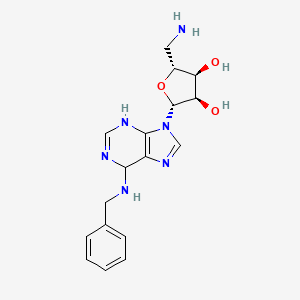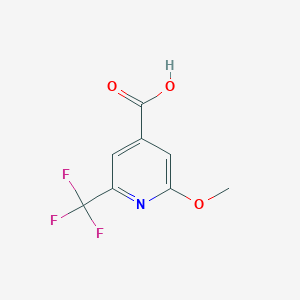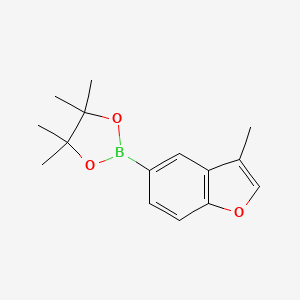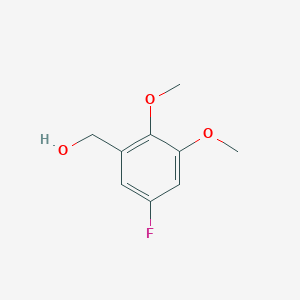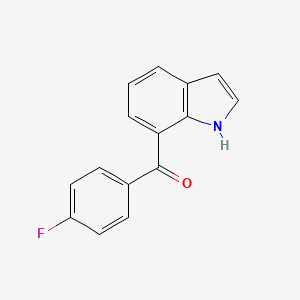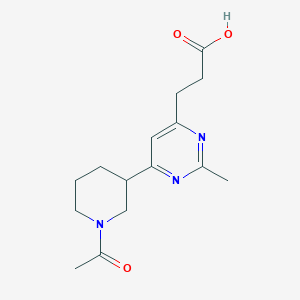
3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid
説明
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用
Biomass-Derived Levulinic Acid for Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the potential of biologically sourced chemicals in pharmaceutical synthesis. Its carbonyl and carboxyl functional groups offer versatility in drug synthesis, highlighting a sustainable approach to pharmaceutical development. LEV's application spans cancer treatment, medical materials, and various medical fields, emphasizing its role in synthesizing drugs, derivatives for drug release, and pharmaceutical intermediates. This approach not only reduces the cost and complexity of drug synthesis but also leverages renewable resources, aligning with environmental sustainability goals in medicine (Zhang et al., 2021).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA), prevalent in green coffee extracts and tea, exhibits diverse biological and pharmacological effects. Its roles range from antioxidant, antibacterial, hepatoprotective, to neuroprotective activities, underscoring the therapeutic potential of natural compounds in addressing a wide array of health conditions. CGA's impact on lipid and glucose metabolism further supports its use in managing metabolic disorders, offering a natural alternative to synthetic drugs (Naveed et al., 2018).
Microbial Production of Volatile Fatty Acids
The microbial production of volatile fatty acids (VFAs) from renewable sources presents an innovative approach to replace petroleum-based chemicals. VFAs, including acetic, propionic, and butyric acids, are critical for synthesizing commercially significant chemicals. This research underscores the importance of exploring microbial routes for VFA production, emphasizing sustainability and the potential for large-scale application in various industries, from pharmaceuticals to agriculture (Bhatia & Yang, 2017).
Polysaccharide Pyrolysis Mechanisms
Understanding the pyrolysis of polysaccharides can unlock new pathways for producing bioactive compounds and chemicals. The study of various glucans and synthetic polysaccharides under pyrolysis conditions provides insights into the formation of small molecules like glycolaldehyde, acetol, acetic acid, and formic acid. These findings can influence the synthesis of chemicals and materials from renewable biomass sources, highlighting the intersection of green chemistry and pharmaceutical applications (Ponder & Richards, 1994).
Safety And Hazards
特性
IUPAC Name |
3-[6-(1-acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-16-13(5-6-15(20)21)8-14(17-10)12-4-3-7-18(9-12)11(2)19/h8,12H,3-7,9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTXXKMFVFQRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCCN(C2)C(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



